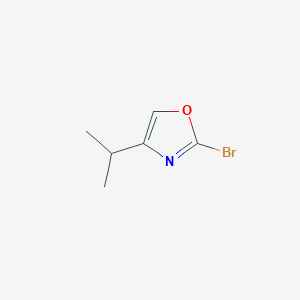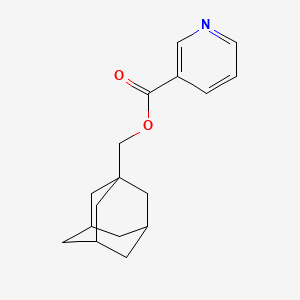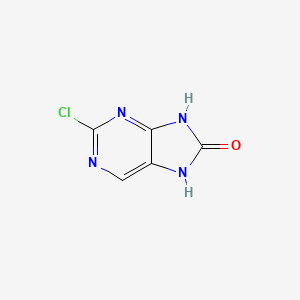![molecular formula C15H12FN3OS B14164823 2-[3-Cyano-6-(4-fluorophenyl)-5-methylpyridin-2-yl]sulfanylacetamide CAS No. 497231-81-9](/img/structure/B14164823.png)
2-[3-Cyano-6-(4-fluorophenyl)-5-methylpyridin-2-yl]sulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-Cyano-6-(4-fluorophenyl)-5-methylpyridin-2-yl]sulfanylacetamide is a complex organic compound characterized by its unique structure, which includes a cyano group, a fluorophenyl group, and a sulfanylacetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Cyano-6-(4-fluorophenyl)-5-methylpyridin-2-yl]sulfanylacetamide typically involves multi-step organic reactions. One common method involves the reaction of 2-fluorobenzaldehyde with cyanoselenoacetamide and Meldrum’s acid in the presence of N-methylmorpholine . This reaction forms an intermediate, which is then further reacted to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-Cyano-6-(4-fluorophenyl)-5-methylpyridin-2-yl]sulfanylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[3-Cyano-6-(4-fluorophenyl)-5-methylpyridin-2-yl]sulfanylacetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antitumor agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-[3-Cyano-6-(4-fluorophenyl)-5-methylpyridin-2-yl]sulfanylacetamide involves its interaction with cellular targets to exert its effects. For instance, in cancer cells, it has been shown to induce cell cycle arrest and apoptosis by promoting the accumulation of reactive oxygen species and inhibiting key signaling pathways involved in cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-4-(4-fluorophenyl)-3-cyano-5-oxo-4H,5H-pyrano[3,2c]chromene
- 5-Cyano-6-phenyl-2,4-disubstituted pyrimidine derivatives
Uniqueness
2-[3-Cyano-6-(4-fluorophenyl)-5-methylpyridin-2-yl]sulfanylacetamide is unique due to its combination of a cyano group, a fluorophenyl group, and a sulfanylacetamide moiety. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds.
Eigenschaften
CAS-Nummer |
497231-81-9 |
|---|---|
Molekularformel |
C15H12FN3OS |
Molekulargewicht |
301.3 g/mol |
IUPAC-Name |
2-[3-cyano-6-(4-fluorophenyl)-5-methylpyridin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C15H12FN3OS/c1-9-6-11(7-17)15(21-8-13(18)20)19-14(9)10-2-4-12(16)5-3-10/h2-6H,8H2,1H3,(H2,18,20) |
InChI-Schlüssel |
AIPCENYJMLKTTL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(N=C1C2=CC=C(C=C2)F)SCC(=O)N)C#N |
Löslichkeit |
5.6 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


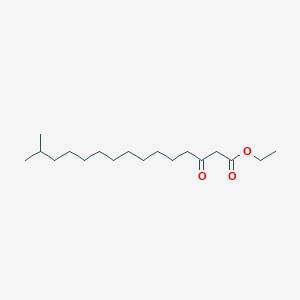

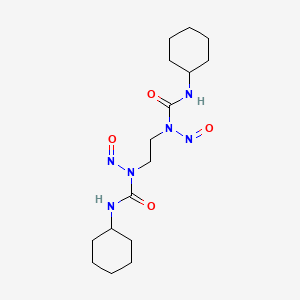


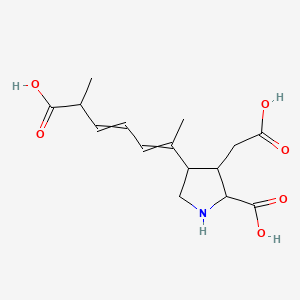

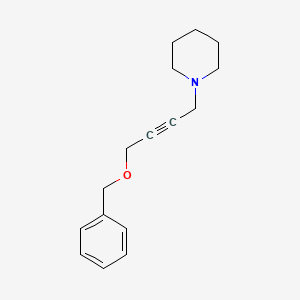
![Tert-butyl 1-benzyl-2,3,3a,4,5,6a-hexahydropyrrolo[2,3-b]pyrrole-6-carboxylate](/img/structure/B14164794.png)
![9-[4-Phenyl-2-(pyridin-2-YL)quinolin-6-YL]-9H-carbazole](/img/structure/B14164800.png)
